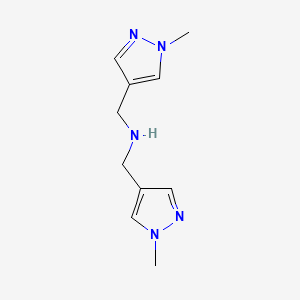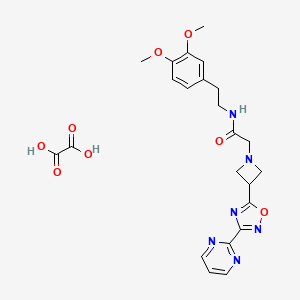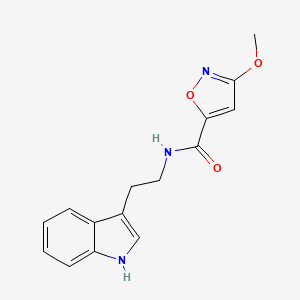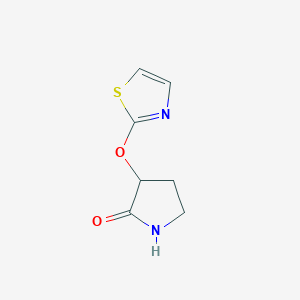![molecular formula C23H18F3NS B2584312 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole CAS No. 681273-40-5](/img/structure/B2584312.png)
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole, also known as BTRX-335140, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
科学的研究の応用
Synthesis and Structural Analysis
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole and its derivatives have been a subject of study in the context of chemical synthesis and structural analysis. Boraei et al. (2020) described the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, showcasing the compound's synthesis and structure through various analytical methods like X-ray diffraction and NMR analysis. The study highlights the importance of short contacts like N...H, S...H, and C...H, as well as weak π-π stacking interactions in the molecular packing of this scaffold (Boraei, Soliman, Yousuf, & Barakat, 2020).
Palani et al. (2006) provided insights into the crystal structures of compounds containing the indole ring system, revealing the non-planarity of the indole ring system and the importance of interactions like C–H...O, C–H...π, and π...π in stabilizing the molecules (Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006).
Catalytic Applications
The compound and its derivatives have been explored for their potential in catalytic applications. Maeda et al. (2004) investigated the use of vanadium catalysts for the direct synthesis of sulfanylindoles from indoles and thiols, indicating the potential of these compounds in synthetic chemistry (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anti-Corrosion Properties
Liu et al. (2022) studied the corrosion inhibition effects of 3‐(phenylsulfinyl)indoles, demonstrating their potential in protecting iron surfaces in acidic media. This research indicates the applicability of such compounds in materials science, particularly in corrosion prevention (Liu, Wang, Zhang, Wang, Cheng, Li, & Wu, 2022).
Antiviral and Anticancer Potential
Silvestri et al. (2003) explored the anti-HIV-1 activities of certain benzenesulfonylindoles, suggesting the potential therapeutic applications of these compounds in treating viral infections (Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003).
作用機序
Target of Action
The primary targets of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
The molecular and cellular effects of This compound Given the broad biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSKTSITWAWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)



![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
